

Spectroscopic Profile of trans-1,2-Cyclohexanediol: A Technical Guide

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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **trans-1,2-cyclohexanediol**, a key organic compound utilized in various research and development applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **trans-1,2-cyclohexanediol**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **trans-1,2-cyclohexanediol** exhibits distinct signals corresponding to the different protons in the molecule.



| Assignment | Chemical Shift (δ, ppm) |
|------------|-------------------------|
| A | 3.91 |
| В | 3.33 |
| С | 1.95 |
| D | 1.69 |
| E | 1.56 to 1.00 |

Note: The shift values were obtained at 400MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Solvent |
|-------------------------|-------------------|
| 75.2 | CDCl ₃ |
| 32.8 | CDCl ₃ |
| 24.3 | CDCl ₃ |

Note: Data obtained from various sources.[2][3][4]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of diols is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of the purified **trans-1,2-cyclohexanediol** for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5] Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[5]
- Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[5]
- ¹H NMR Spectroscopy:



- Pulse Program: Utilize a standard single-pulse experiment.[5]
- Acquisition Parameters: Set the spectral width to approximately 12-16 ppm, acquisition time to 2-4 seconds, and relaxation delay to 1-5 seconds.[5] Typically, 8-16 scans are sufficient.[5]
- ¹³C NMR Spectroscopy:
 - Pulse Program: Employ a standard proton-decoupled ¹³C experiment. [5]
 - Acquisition Parameters: Set the spectral width to 200-240 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2 seconds.[5] A higher number of scans (1024 or more) is generally required depending on the sample concentration.[5]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
 Phase the spectrum and perform baseline correction to obtain a clear spectrum for analysis.

 [5] For enantiomeric purity analysis, a three-component chiral derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed, followed by ¹H NMR analysis of the resulting diastereoisomeric iminoboronate esters.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **trans-1,2-cyclohexanediol** shows characteristic absorption bands for its hydroxyl and alkane functional groups.

| Vibrational Mode | Frequency (cm ⁻¹) | Intensity |
|-----------------------------------|-------------------------------|---------------|
| O-H stretch (hydrogen- bonded) | 3500-3200 | Strong, Broad |
| C-H stretch | 2950-2870 | Strong |
| C-O stretch | 1260-1050 | Strong |



Note: The O-H stretching frequency is sensitive to hydrogen bonding.[8][9] In a dilute solution of CCl₄, free O-H and intramolecularly bonded O-H bands can be observed at approximately 3628 cm⁻¹ and 3596 cm⁻¹, respectively.[8]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid alcohol is as follows:

- Sample Preparation: For a solid sample, the KBr pellet method is frequently used.[4] A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[10] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil).[10] For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[10]
- Instrument and Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.[11] A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.[10][12]
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of **trans-1,2-cyclohexanediol** shows several characteristic fragments.



| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
|----------------------------|------------------------|--|
| 70 | 99.99 | [C ₄ H ₆ O] ⁺ |
| 57 | 56.89 | [C ₄ H ₉] ⁺ |
| 99 | Not specified | [M-OH]+ |
| 98 | Not specified | [M-H ₂ O] ⁺ |
| 83 | 36.00 | [C ₆ H ₁₁] ⁺ |
| 41 | 60.50 | [C₃H₅] ⁺ |

Note: The molecular weight of **trans-1,2-cyclohexanediol** is 116.16 g/mol .[13][14] The data presented is a compilation from various sources.[14][15]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of a diol is as follows:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16] Further dilute this solution to a final concentration of about 10-100 μg/mL.[16] Ensure the final solution is free of any particulate matter by filtration if necessary.[16] High concentrations of inorganic salts should be avoided as they can interfere with electrospray ionization.[16]
- Instrumentation and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[17] For volatile compounds like trans-1,2-cyclohexanediol, GC-MS with electron ionization (EI) is a common method. [15] In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[17]
- Mass Analysis and Detection: The resulting ions are separated based on their mass-tocharge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.[17]



• Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) confirms the molecular weight, and the fragmentation pattern provides valuable structural information.[17] For diols, characteristic fragmentation patterns can include the loss of a hydroxyl group or a water molecule.[18]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



Sample Preparation **Purified Compound** Prepare KBr Pellet Dissolve in Dissolve in **Deuterated Solvent** or Thin Film Volatile Solvent Spectroscopic Techniques NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy **Mass Spectrometry** Data Acquisition & Processing Acquire FID & Acquire Interferogram & Acquire Mass Spectrum **Fourier Transform Fourier Transform** Structural Elucidation **Functional Group** Chemical Shifts, Molecular Weight, Identification **Coupling Constants Fragmentation Pattern** Final Structure Confirmation

General Workflow for Spectroscopic Analysis

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- To cite this document: BenchChem. [Spectroscopic Profile of trans-1,2-Cyclohexanediol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b013532#spectroscopic-data-for-trans-1-2cyclohexanediol-nmr-ir-mass-spec]



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